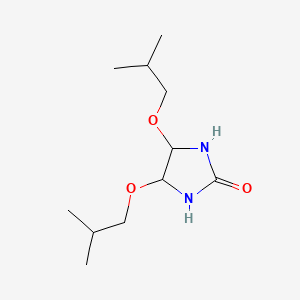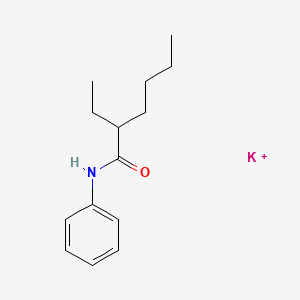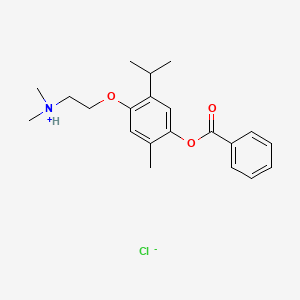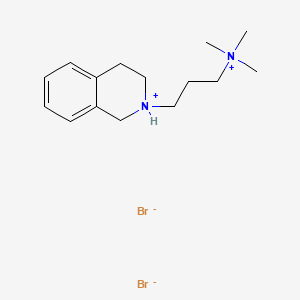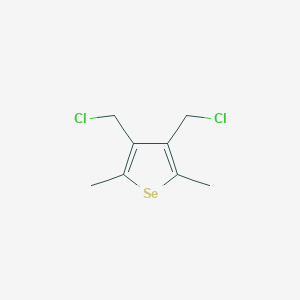
3,4-Bis(chloromethyl)-2,5-dimethylselenophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(chloromethyl)-2,5-dimethylselenophene is an organoselenium compound characterized by the presence of two chloromethyl groups and two methyl groups attached to a selenophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(chloromethyl)-2,5-dimethylselenophene typically involves the chloromethylation of 2,5-dimethylselenophene. This can be achieved through the reaction of 2,5-dimethylselenophene with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which subsequently reacts with the selenophene ring to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
化学反应分析
Types of Reactions
3,4-Bis(chloromethyl)-2,5-dimethylselenophene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The selenophene ring can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the chloromethyl groups or to alter the oxidation state of selenium.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted selenophenes with various functional groups replacing the chloromethyl groups.
Oxidation: Selenoxides or selenones.
Reduction: Dechlorinated selenophenes or selenophenes with altered selenium oxidation states.
科学研究应用
3,4-Bis(chloromethyl)-2,5-dimethylselenophene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organoselenium compounds.
Materials Science:
Biological Studies: Investigated for its potential biological activity and as a precursor for selenium-containing pharmaceuticals.
Catalysis: Explored as a catalyst or catalyst precursor in various organic transformations.
作用机制
The mechanism of action of 3,4-Bis(chloromethyl)-2,5-dimethylselenophene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals, which then undergo further transformations. The selenophene ring can participate in various electron transfer processes, influencing the reactivity and stability of the compound. Molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the selenium atom plays a crucial role in modulating the compound’s reactivity and interactions with biological molecules.
相似化合物的比较
Similar Compounds
3,4-Bis(chloromethyl)furazan: Similar structure but with a furazan ring instead of a selenophene ring.
3,4-Bis(bromomethyl)furazan: Similar structure with bromomethyl groups instead of chloromethyl groups.
4,4’-Bis(chloromethyl)-1,1’-biphenyl: Contains a biphenyl core with chloromethyl groups.
Uniqueness
3,4-Bis(chloromethyl)-2,5-dimethylselenophene is unique due to the presence of selenium in the selenophene ring, which imparts distinct chemical properties compared to its sulfur or oxygen analogs
属性
CAS 编号 |
63822-24-2 |
|---|---|
分子式 |
C8H10Cl2Se |
分子量 |
256.04 g/mol |
IUPAC 名称 |
3,4-bis(chloromethyl)-2,5-dimethylselenophene |
InChI |
InChI=1S/C8H10Cl2Se/c1-5-7(3-9)8(4-10)6(2)11-5/h3-4H2,1-2H3 |
InChI 键 |
INFSIQFSRPPOQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C([Se]1)C)CCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


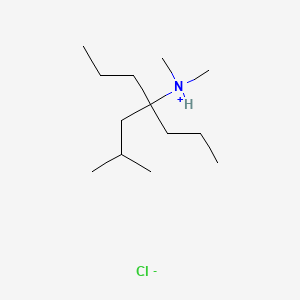
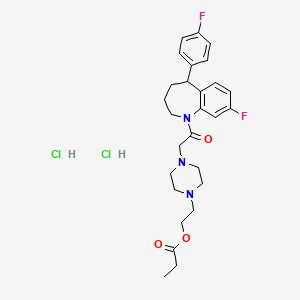
![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)
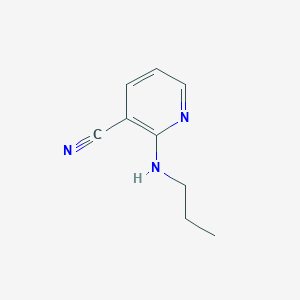
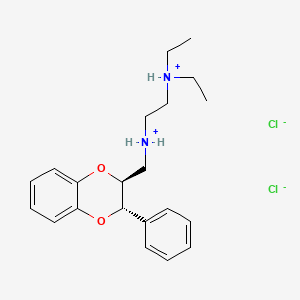
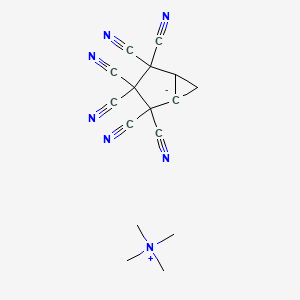
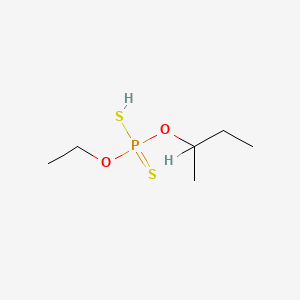
![4-Oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771584.png)
